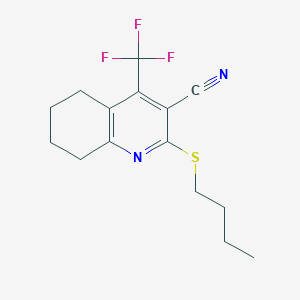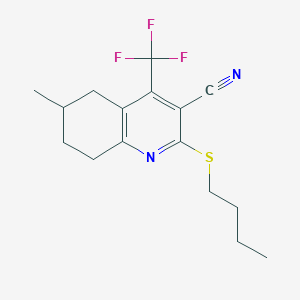![molecular formula C24H27N3O7 B460773 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE](/img/structure/B460773.png)
2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. This method allows for the efficient construction of the compound by combining aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: These compounds share a similar core structure and exhibit comparable pharmacological properties.
2-AMINO-4H-PYRAN-3-CARBONITRILES: These derivatives also possess interesting biological activities and are used in drug discovery.
Uniqueness
What sets 2-AMINO-4-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
特性
分子式 |
C24H27N3O7 |
|---|---|
分子量 |
469.5g/mol |
IUPAC名 |
2-amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C24H27N3O7/c1-2-31-20-11-15(3-4-19(20)32-10-7-27-5-8-30-9-6-27)21-17(13-25)24(26)34-22-18(29)12-16(14-28)33-23(21)22/h3-4,11-12,21,28H,2,5-10,14,26H2,1H3 |
InChIキー |
OIXJSEWHVGOZSI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCCN4CCOCC4 |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B460692.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B460693.png)
![2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460694.png)
![2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460695.png)
![2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide](/img/structure/B460699.png)
![2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B460702.png)
![N-(4-bromo-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B460703.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B460706.png)
![N-(4-bromo-2-methylphenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B460707.png)
![2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B460709.png)
![2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B460710.png)
![2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B460713.png)
